molecular formula C13H16N4OS B5697763 N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5697763
M. Wt: 276.36 g/mol
InChI Key: OXRYMVRJBSCMIV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,5-dimethylphenyl group, a 5-methyl-1H-1,2,4-triazol-3-yl group, and a sulfanyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the 2,5-dimethylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with methyl groups in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the 5-methyl-1H-1,2,4-triazol-3-yl group: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the two groups: The 2,5-dimethylphenyl group and the 5-methyl-1H-1,2,4-triazol-3-yl group are coupled using a suitable sulfanylating agent to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis of intermediates: Using optimized reaction conditions to maximize yield and purity.

    Continuous flow reactors: To ensure consistent production and minimize reaction times.

    Purification processes: Such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The phenyl and triazole groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl or triazole derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the methyl group on the triazole ring.

    N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]acetamide: Contains a thioether instead of a sulfanyl group.

Uniqueness

N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to the presence of both the 2,5-dimethylphenyl and 5-methyl-1H-1,2,4-triazol-3-yl groups, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-8-4-5-9(2)11(6-8)15-12(18)7-19-13-14-10(3)16-17-13/h4-6H,7H2,1-3H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRYMVRJBSCMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NNC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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